molecular formula C12H14N4 B1303133 N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine CAS No. 320424-61-1

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine

Cat. No.: B1303133
CAS No.: 320424-61-1
M. Wt: 214.27 g/mol
InChI Key: OEFGVUAVFLCYRE-UHFFFAOYSA-N
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Description

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine is a chemical compound of interest for research and development purposes. This compound features a pyrimidine-2,4-diamine core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . Derivatives of the pyrimidine-2,4-diamine class have been investigated in numerous scientific studies for a range of potential applications, including as inhibitors of kinase proteins such as cyclin-dependent kinases (CDKs) , anaplastic lymphoma kinase (ALK) , and the epidermal growth factor receptor (EGFR) . Researchers may find this compound useful as a building block for the synthesis of novel molecules or as a reference standard in exploratory biological assays. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should conduct thorough characterization and testing to determine this specific compound's properties and suitability for their applications.

Properties

IUPAC Name

4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFGVUAVFLCYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376972
Record name N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-61-1
Record name N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and phenyl groups under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may require heating to specific temperatures to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Pyrimidine derivatives, including N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine, have demonstrated notable antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi.

Compound Target Activity Reference
This compoundE. coliMIC: 500–1000 µg/mL
BrodiprimBacterial DHFREffective antibacterial
IclaprimMRSA strainsActive against resistant strains

1.2 Antiviral Properties

Pyrimidines are also recognized for their antiviral activity. For instance, some derivatives have been used in treatments for viral infections, including HIV. The compound's ability to inhibit viral replication makes it a candidate for further exploration in antiviral drug development.

Antitubercular Activity

Recent studies have focused on the antitubercular potential of pyrimidine derivatives. This compound has been evaluated for its efficacy against Mycobacterium tuberculosis.

Derivative Activity Against MTB Method of Evaluation Reference
N5-(4-chloro benzylidene)-N4-phenyl pyrimidine-4,5-diaminePotent activity against MTB H37Ra strainMABA screening
N5-(4-methoxybenzylidene)-N4-phenyl pyrimidine-4,5-diamineSignificant inhibition observedMABA screening

Material Science Applications

Beyond pharmacological uses, pyrimidines are also explored in material science for their potential in organic electronics and photonic devices due to their electronic properties.

Table: Material Science Properties

Property Description
ConductivityPotential use in organic semiconductors
PhotostabilitySuitable for applications in photonic devices
Thermal StabilityStability under varying temperature conditions

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives:

  • A study conducted on a series of pyrimidine-based compounds demonstrated their potential as selective inhibitors against specific kinases involved in cancer progression.
  • Another investigation focused on the synthesis and evaluation of novel pyrimidines showed promising results as antitubercular agents with lower toxicity profiles compared to existing treatments.

Mechanism of Action

The mechanism of action of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-diamine Derivatives

The pharmacological and chemical properties of pyrimidine-2,4-diamines are highly dependent on substituent patterns. Below is a detailed comparison of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine with structurally related compounds:

Substituent Variations at N4

  • N4,N4-Dibenzyl-6-chloro-N2-methylpyridine-2,4-diamine (Compound 35a/35b, ): This pyridine-based analog replaces the pyrimidine core with a pyridine ring. The chlorine atom at position 6 may enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .
  • N4-Cyclohexyl-5-nitropyrimidine-2,4-diamine ():
    The cyclohexyl group at N4 introduces significant steric hindrance, which may limit binding to flat binding pockets. The nitro group at position 5 is electron-withdrawing, contrasting with the electron-donating phenyl group in the target compound. This difference likely alters electronic distribution and redox properties .

  • N4-Isopropyl-6-methylpyrimidine-2,4-diamine ():
    The isopropyl group at N4 provides moderate steric bulk, while the methyl group at position 6 restricts conformational flexibility. Such modifications could impact pharmacokinetic profiles, such as metabolic stability .

Substituent Variations at Position 5

  • 6-Ethyl-5-phenylpyrimidine-2,4-diamine (): This compound features an ethyl group at position 6 instead of dimethylamine at N4.
  • However, the absence of the phenyl group reduces opportunities for π-π stacking interactions, a key feature of the target compound .
  • 5-Chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD-1480, ):
    This clinical-stage compound demonstrates how complex substituents (e.g., fluoropyrimidinyl and pyrazolyl groups) can enhance selectivity for kinase targets. The chloro and fluoro substituents optimize electronic effects for target engagement .

Additional Structural Modifications

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): The methoxyphenylaminomethyl group at position 5 introduces hydrogen-bonding capacity via the methoxy oxygen.
  • 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378, ):
    This ALK inhibitor exemplifies how bulky substituents (e.g., isopropoxy and isopropylsulfonyl groups) improve target affinity and selectivity. The chlorine atom at position 5 enhances electrophilicity, a feature absent in the phenyl-substituted target compound .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-diamine Derivatives

Compound Name N4 Substituent Position 5 Substituent Key Features Reference
This compound Dimethylamine Phenyl Aromatic interactions, moderate bulk
N4,N4-Dibenzyl-6-chloro-N2-methylpyridine-2,4-diamine Dibenzyl Chlorine High lipophilicity, pyridine core
6-Ethyl-5-phenylpyrimidine-2,4-diamine Ethyl Phenyl Hydrophobic interactions
5-Fluoro-N4-phenylpyrimidine-2,4-diamine Phenyl Fluorine Enhanced permeability
AZD-1480 5-Methylpyrazolyl Chlorine, Fluorine Kinase selectivity, clinical relevance

Table 2: Electronic Effects of Position 5 Substituents

Substituent Electronic Nature Biological Implication
Phenyl Electron-donating π-π stacking, enhanced binding affinity
Nitro Electron-withdrawing Increased reactivity, potential toxicity
Fluoro Electronegative Improved metabolic stability
Chloro Electrophilic Covalent binding to targets

Biological Activity

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound is known to inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, thereby affecting various biochemical pathways and cellular processes.

Interaction with Enzymes

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases where these pathways are dysregulated.
  • Binding Affinity : Studies suggest that the compound's binding affinity to target proteins is crucial for its biological activity.

In Silico Studies

Recent research has employed in silico molecular docking studies to evaluate the binding potential of this compound with various targets. For instance, a study investigating inhibitors of EHMT2 (a histone methyltransferase) found that this compound exhibited promising docking scores and interaction profiles, indicating its potential as a therapeutic agent in managing conditions like β-thalassemia .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme for the survival of the malaria parasite. The inhibitory activity was noted against both wild-type and mutant strains, suggesting a robust mechanism of action .

Case Studies

  • Anti-Malarial Activity :
    • A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit PfDHFR. Compounds similar to this compound showed IC50 values ranging from 1.3 nM to 54 μM depending on the strain tested. This highlights the compound's potential role in anti-malarial therapies .
  • Kinase Inhibition :
    • Another study focused on the anti-malarial SAR (structure–activity relationship) found that modifications to the pyrimidine structure could enhance potency against Plasmodium falciparum while maintaining selectivity against human kinases . This illustrates the importance of structural optimization in developing effective therapeutics.

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

Compound NameTarget EnzymeIC50 (nM)Notes
This compoundPfDHFR1.3 - 54Effective against multiple strains
5-Phenyl-2,4-pyrimidinediaminePfDHFR243Less potent than dimethyl derivative
N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amineEHMT2−10.7Promising candidate for β-thalassemia

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